(Dimethylamino)bromosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-N,N-dimethylsilanamine is an organosilicon compound with the molecular formula C₂H₈BrNSi. This compound is characterized by the presence of a bromine atom attached to a silicon atom, which is further bonded to a dimethylamino group. The unique structure of 1-Bromo-N,N-dimethylsilanamine makes it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-N,N-dimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with bromosilane under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-N,N-dimethylsilanamine may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-N,N-dimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Substitution: Various substituted silanamines.
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-N,N-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in modifying biomolecules and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Bromo-N,N-dimethylsilanamine exerts its effects depends on the specific reaction or applicationThe silicon atom can form stable bonds with various functional groups, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-N,N-dimethylsilanamine
- 1-Iodo-N,N-dimethylsilanamine
- 1-Fluoro-N,N-dimethylsilanamine
Comparison: 1-Bromo-N,N-dimethylsilanamine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications without being overly reactive or too inert .
Eigenschaften
Molekularformel |
C2H6BrNSi |
---|---|
Molekulargewicht |
152.06 g/mol |
InChI |
InChI=1S/C2H6BrNSi/c1-4(2)5-3/h1-2H3 |
InChI-Schlüssel |
VCHLJOWEWBZASV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.